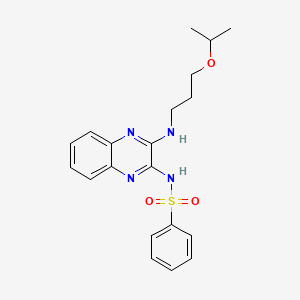

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

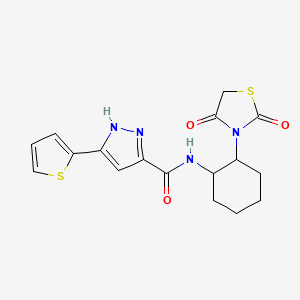

“N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H24N4O3S. It belongs to the class of organic compounds known as quinoxalines .

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported in the literature . A microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . The featured transformation involves the unusual extrusion of a phenylacetonitrile molecule .Molecular Structure Analysis

The molecular structure of “N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains an isopropoxypropyl group and a benzenesulfonamide moiety.Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not mentioned in the available data, quinoxaline derivatives are known to participate in various chemical reactions. For instance, the reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines leads to the formation of quinoxalines .Physical And Chemical Properties Analysis

The molecular weight of “N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is 400.5. Other physical and chemical properties are not specified in the available data.Scientific Research Applications

Anticancer Agents: Researchers explore its role as a potential anticancer agent. The compound’s quinoxaline scaffold may inhibit tumor growth pathways or interfere with cancer cell proliferation .

Synthetic Chemistry

The compound’s functional groups enable diverse synthetic transformations:

Transition Metal-Free C–H Functionalization: Recent advances focus on transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones. These protocols offer sustainable routes for constructing C–C, C–N, C–P, C–S, and C–O bonds, emphasizing environmentally benign synthetic pathways .

Electrochemical Decarboxylative Alkylation: Under metal- and additive-free conditions, N-hydroxyphthalimide esters derived from various carboxylic acids can be used for electrochemical decarboxylative C3 alkylation of quinoxalin-2(1H)-ones .

Agricultural Applications

While less explored, the compound’s properties may find applications in agriculture:

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones Electrochemical decarboxylative C3 alkylation of quinoxalin-2(1H)-ones

Future Directions

Quinoxalines have significant importance in modern drug discovery and medicinal chemistry . They have shown a broad range of bioactivities and are considered one of the privileged pharmacophoric scaffolds for drug design . Therefore, the study and development of quinoxaline derivatives, including “N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide”, may continue to be a promising area of research in the future.

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to exhibit significant bioactive properties, including antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .

Mode of Action

For instance, some quinoxaline derivatives have been shown to inhibit enzymes like alpha-glucosidase and alpha-amylase .

properties

IUPAC Name |

N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-15(2)27-14-8-13-21-19-20(23-18-12-7-6-11-17(18)22-19)24-28(25,26)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPLHMZMXGMZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2768497.png)

![(2,6-Difluorophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2768501.png)

![2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768505.png)

![(3Z)-3-Benzylidene-N-(cyanomethyl)-N-methyl-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2768507.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2768509.png)

![3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2768510.png)

![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2768511.png)

![4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2768512.png)